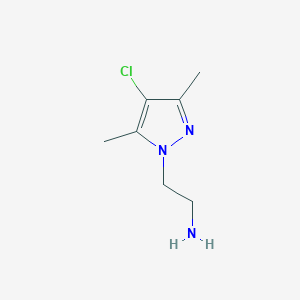

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

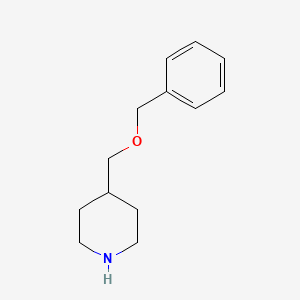

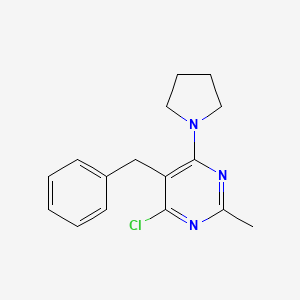

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

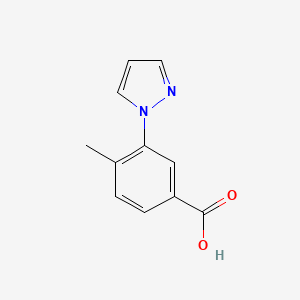

Pyrazoles are recognized for their role as pharmacophores in numerous biologically active compounds, offering a versatile template for both combinatorial and medicinal chemistry. Their synthesis often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles with potential yields under various conditions, including microwave irradiation, thereby extending the categories of heterocyclic systems with widespread bioactive potentials (Dar & Shamsuzzaman, 2015).

Biological Activities and Therapeutic Targets

Pyrazole derivatives exhibit a wide array of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of pyrazoles allows for the development of molecules with specific therapeutic targets, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Pyrazolines, in particular, have shown neuroprotective properties, with studies covering structure-activity relationships (SARs), molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions, indicating their potential in managing neurodegenerative diseases (Ahsan et al., 2022).

Anticancer Applications

Pyrazoline derivatives have been synthesized and studied for their anticancer activity, highlighting the significant biological effects these compounds can exhibit. The synthesis strategies and the study of pyrazoline derivatives' biological activity form a crucial area of research in pharmaceutical chemistry, aiming to explore and enhance their anticancer potentials (Ray et al., 2022).

Mechanisms of Action

In addition to their diverse biological activities, pyrazoline-based compounds have been identified as promising scaffolds for the inhibition of monoamine oxidase (MAO), a critical enzyme target for treating psychiatric disorders. The selectivity and activity of pyrazoline derivatives towards MAO isoenzymes depend on the substitution patterns within the pyrazoline nucleus, offering insights into the design of more effective therapeutic agents (Mathew et al., 2013).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects .

Result of Action

Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of pyrazole derivatives .

Analyse Biochimique

Biochemical Properties

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cholinesterase, where it acts as an inhibitor . This interaction is crucial in studying neurological disorders linked to acetylcholinesterase activity. Additionally, the compound’s interaction with various proteins and biomolecules suggests its potential as a neuroprotective agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses . The compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, its impact on cholinesterase activity can alter neurotransmitter levels, affecting neuronal communication and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes like cholinesterase by binding to their active sites, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that while the compound maintains its inhibitory effects on enzymes, its overall efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution pattern is essential for understanding its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and function . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJTZFXCKUWHFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424438 |

Source

|

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925634-46-4 |

Source

|

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)